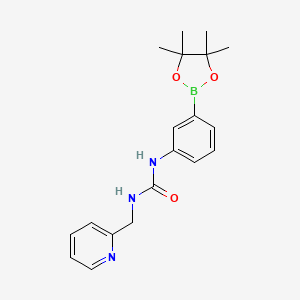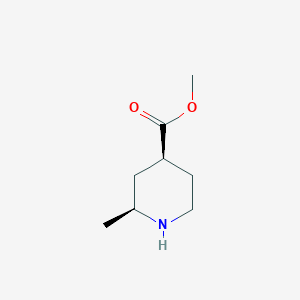
4-(4-Aminophenyl)isoindol-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Aminophenyl)isoindol-1-one is a heterocyclic compound characterized by an isoindoline core with an amino group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Aminophenyl)isoindol-1-one typically involves the reaction of o-(bromomethyl)benzophenones with 1,2-phenylenediamines . This reaction can be carried out under inert atmosphere conditions in ethanol at 50°C . Another method involves the cyclization of N-(2-aminophenyl)isoindoles with formic acid or diethyl oxalate .
Industrial Production Methods
For industrial-scale production, the process may involve the use of more efficient catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4-(4-Aminophenyl)isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the phenyl ring or isoindoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4-(4-Aminophenyl)isoindol-1-one involves its interaction with specific molecular targets. For instance, it can inhibit topoisomerase I by forming a complex with the enzyme and DNA, thereby preventing the relaxation of supercoiled DNA . Additionally, it may interact with tubulin polymerase, disrupting microtubule formation and leading to cell cycle arrest .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Aminophenyl)isoindoline-1,3-dione
- N-(2-Aminophenyl)isoindole derivatives
- Phthalazine derivatives
Uniqueness
4-(4-Aminophenyl)isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit both topoisomerase I and tubulin polymerase sets it apart from other similar compounds, making it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C14H10N2O |
|---|---|
Molecular Weight |
222.24 g/mol |
IUPAC Name |
4-(4-aminophenyl)isoindol-1-one |
InChI |
InChI=1S/C14H10N2O/c15-10-6-4-9(5-7-10)11-2-1-3-12-13(11)8-16-14(12)17/h1-8H,15H2 |
InChI Key |
KLSVMRXOZRDUPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=NC(=O)C2=C1)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4S)-4-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate](/img/structure/B12334742.png)












![2,4-Bis[4-(dimethylamino)phenyl]cyclobuta-1,3-diene-1,3-diolate](/img/structure/B12334824.png)
